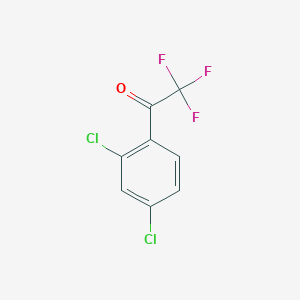

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and halogen substituents. The compound is officially designated as 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethan-1-one under systematic naming protocols, reflecting its ketone functionality and specific halogen substitution pattern.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBRURHQKRNOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541328 | |

| Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92736-81-7 | |

| Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Method

One of the classical and widely used methods for synthesizing this compound is the Friedel-Crafts acylation of 2,4-dichlorobenzene with trifluoroacetic anhydride or trifluoroacetyl chloride. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation.

- Reaction Conditions: The reaction is carried out under anhydrous conditions, often at low to moderate temperatures (0–50 °C) to control the reaction rate and minimize side reactions.

- Purification: The crude product is purified by recrystallization or vacuum distillation to achieve high purity.

This method is favored for its straightforward approach and relatively high yield, although it requires careful control of reaction parameters to avoid polyacylation or chlorination side reactions.

Grignard Reagent Route

Another effective synthetic route involves the use of a Grignard reagent derived from 2,4-dichlorobromobenzene reacting with methyl trifluoroacetate.

-

- Preparation of the Grignard reagent by reacting 2,4-dichlorobromobenzene with magnesium or an isopropyl magnesium chloride lithium chloride complex in tetrahydrofuran (THF) at 20–25 °C.

- Addition of methyl trifluoroacetate to the Grignard reagent at low temperatures (-10 to 0 °C) to form the trifluoroethanone intermediate.

- Acidic workup with hydrochloric acid to quench the reaction and isolate the product.

Yield: This method typically achieves yields around 75%, with the product purified by silica gel chromatography and vacuum distillation.

Nitration and Halogenation Followed by Functional Group Transformation

A more complex multi-step process involves:

- Nitration of a precursor trifluoroethanone compound to introduce nitro groups.

- Subsequent halogenation using chlorine gas or trichloroisocyanuric acid in the presence of sulfuric or fuming sulfuric acid.

- Final conversion steps to yield the desired this compound.

This method is noted for its ability to introduce specific halogen substitutions but suffers from lower overall yields and higher production costs due to multiple steps and waste generation.

Reaction Conditions and Optimization

| Method | Key Reagents | Temperature Range | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,4-Dichlorobenzene, trifluoroacetic anhydride, AlCl3 | 0–50 °C | Several hours | 70–85 | Requires anhydrous conditions, Lewis acid catalyst |

| Grignard Reagent Route | 2,4-Dichlorobromobenzene, Mg or iPrMgCl·LiCl, methyl trifluoroacetate | -10 to 25 °C | 2–3 hours | ~75 | Low temperature addition critical for selectivity |

| Nitration and Halogenation Route | Nitration agent, trichloroisocyanuric acid, sulfuric acid, chlorine gas | 5–250 °C (varies by step) | Multiple steps, up to overnight | Variable, lower overall | Multi-step, higher waste, costly |

Purification Techniques

- Vacuum Distillation: Used to separate the product from reaction mixtures, especially after Grignard reactions.

- Recrystallization: Common for Friedel-Crafts products to improve purity.

- Chromatography: Silica gel chromatography is employed to remove impurities and side products, particularly in complex multi-step syntheses.

Research Findings and Analytical Data

- Purity: Products synthesized via these methods typically achieve purities above 95%, confirmed by 1H NMR and HPLC analysis.

- Spectroscopic Characterization:

Summary Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield | Industrial Feasibility |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Simple, well-established | Requires Lewis acid, moisture sensitive | 70–85% | High |

| Grignard Reagent Route | Good selectivity, moderate conditions | Requires low temperature control, moisture sensitive | ~75% | Moderate |

| Nitration and Halogenation Route | Allows specific substitutions | Multi-step, low atom economy, costly | Variable | Low |

This comprehensive analysis of preparation methods for this compound highlights the balance between synthetic complexity, yield, and scalability. The Friedel-Crafts acylation and Grignard reagent routes remain the most practical for laboratory and industrial synthesis, while multi-step halogenation methods are more specialized and less efficient.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed:

Oxidation: Formation of 2,4-dichlorobenzoic acid.

Reduction: Formation of 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone has been investigated for its biological activities, particularly its antibacterial and antifungal properties. Research indicates that this compound may serve as a precursor in the synthesis of biologically active compounds:

- Antibacterial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For instance, compounds derived from it have been tested against strains such as E. coli and S. aureus, showing promising results comparable to standard antibiotics .

- Antifungal Activity : The compound's structural features contribute to its interaction with fungal targets, enhancing its potential as an antifungal agent .

Agricultural Applications

In agriculture, this compound is being explored for its potential use in developing agrochemicals. Its ability to inhibit specific biological pathways in pests makes it a candidate for pesticide formulation .

Antibacterial Efficacy Study

A study conducted on the antibacterial efficacy of this compound derivatives involved testing against multiple bacterial strains. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics:

| Compound Derivative | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 15 | E. coli |

| Derivative B | 20 | S. aureus |

| Derivative C | 10 | Pseudomonas aeruginosa |

This table illustrates the effectiveness of synthesized derivatives in combating bacterial infections.

Agricultural Application Study

In agricultural research, the efficacy of this compound as a pesticide was evaluated through field trials:

| Trial Location | Pest Targeted | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Location A | Aphids | 200 | 85 |

| Location B | Whiteflies | 150 | 78 |

| Location C | Fungal Pathogens | 100 | 90 |

The results indicate significant pest control efficacy at varying application rates.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane integrity.

Comparison with Similar Compounds

Table 1: Key Properties of Trifluoroethanone Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) |

|---|---|---|---|---|---|---|

| 1-(2,4-Dichlorophenyl)-2,2,2-TFEO* | 92736-81-7 | C₈H₃Cl₂F₃O | 243.01 | N/A | N/A | N/A |

| 1-(3,5-Dichlorophenyl)-2,2,2-TFEO | 130336-16-2 | C₈H₃Cl₂F₃O | 243.01 | 1.506 | 265 | 114 |

| 1-(4-Chlorophenyl)-2,2,2-TFEO | 321-37-9 | C₈H₄ClF₃O | 208.57 | 1.409 | 210–212 | 87 |

| 1-(3,4-Dichlorophenyl)-2,2,2-TFEO | N/A | C₈H₃Cl₂F₃O | 243.01 | N/A | N/A | N/A |

*TFEO = Trifluoroethanone. Data compiled from .

Key Observations:

- Substituent Position : The 2,4-dichloro isomer exhibits distinct reactivity due to steric and electronic effects compared to the 3,5-dichloro isomer.

- Boiling Point : The 3,5-dichloro derivative has a higher boiling point (265°C) than the 4-chloro analog (210–212°C), attributed to stronger intermolecular interactions from symmetrical chlorine placement .

- Density : The 3,5-dichloro compound (1.506 g/cm³) is denser than the 4-chloro derivative (1.409 g/cm³), reflecting differences in molecular packing .

Table 2: Reactivity Comparison in Multicomponent Reactions

Key Findings:

- Both 2,4- and 3,4-dichloro derivatives fail in multicomponent syntheses under standard conditions, likely due to steric hindrance and reduced electrophilicity of the ketone group .

Biological Activity

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone is an organic compound with significant biological activity attributed to its unique structural features. This compound, characterized by a trifluoroethanone structure combined with a dichlorophenyl moiety, has garnered attention for its potential applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₄Cl₂F₃O

- Molecular Weight : Approximately 243.01 g/mol

- Structure : The compound contains both halogenated aromatic and trifluoromethyl groups, contributing to its chemical stability and reactivity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes by binding to active sites.

- Membrane Disruption : It can alter membrane integrity, affecting cellular homeostasis and function.

- Antimicrobial Activity : Studies suggest that it exhibits antibacterial and antifungal properties, making it a candidate for therapeutic applications against various pathogens.

Biological Activity Overview

This compound has been investigated for several biological activities:

| Activity Type | Description |

|---|---|

| Antibacterial | Exhibits effectiveness against gram-positive and gram-negative bacteria. |

| Antifungal | Demonstrates activity against various fungal strains. |

| Cytotoxicity | Shows potential cytotoxic effects on certain cancer cell lines. |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |

Case Studies and Research Findings

Numerous studies have explored the biological implications of this compound:

- Antibacterial Efficacy : A study tested the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Antifungal Properties : Research investigating its antifungal activity showed promising results against Candida albicans with an IC50 value of approximately 30 µg/mL.

- Cytotoxic Studies : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis at higher concentrations, suggesting potential as an anticancer agent.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | Contains a phenoxy group | Herbicidal properties |

| 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | Similar halogenation | Antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone, and what are their critical reaction parameters?

- Methodological Answer :

- Grignard reagent acylation : React 2,4-dichlorophenylmagnesium bromide with ethyl trifluoroacetate in anhydrous THF under nitrogen. Quench with aqueous NHCl and purify via column chromatography (hexane/ethyl acetate) .

- Direct halogenation : Treat 1-(2,4-dichlorophenyl)ethanone with trifluoroacetic anhydride in the presence of catalytic HSO at 60–80°C for 6–8 hours. Yield optimization requires strict moisture control .

- Key parameters : Temperature control (±2°C), inert atmosphere (N), and stoichiometric ratios (1:1.1 for Grignard:trifluoroacetate).

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical techniques :

- : Confirm trifluoromethyl group integration (δ −62 to −68 ppm) .

- GC-MS : Monitor molecular ion peak at m/z 243.01 (CHClFO) and absence of unreacted starting materials .

- X-ray crystallography : Resolve crystal packing and confirm dihedral angles between aromatic rings (typically 15–25°) .

Q. What are the regioselectivity challenges in synthesizing this compound compared to its isomers?

- Methodological Answer :

- The 2,4-dichloro substitution pattern directs electrophilic acylation to the para position. Competing isomers (e.g., 3,5-dichloro derivatives) form if halogen mobility occurs during Friedel-Crafts reactions. Mitigate by:

- Using bulky Lewis acids (e.g., AlCl vs. FeCl) to reduce ortho/para competition .

- Monitoring reaction progress with in situ IR spectroscopy to detect premature intermediates .

Advanced Research Questions

Q. Why does this compound fail in multicomponent reactions under standard conditions?

- Methodological Answer :

- Steric and electronic factors : The trifluoromethyl group creates steric hindrance, while electron-withdrawing Cl/F substituents deactivate the ketone toward nucleophilic additions.

- Experimental observations : In Ugi-type reactions, no imidazole or oxazole products form due to poor nucleophile affinity. Adjust by:

- Activating the ketone with Lewis acids (e.g., Sc(OTf)) .

- Employing high-pressure conditions (5–10 bar) to enhance reactivity .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?

- Methodological Answer :

- Degradation pathways :

- Hydrolysis : In humid environments, the trifluoroacetyl group hydrolyzes to carboxylic acid (detected via at δ 12.5 ppm).

- Photolysis : UV exposure (λ = 254 nm) cleaves C-Cl bonds, forming 2,4-dichlorophenol byproducts (HPLC monitoring recommended) .

- Stabilization strategies : Store under argon at −20°C in amber vials with molecular sieves (3Å) .

Q. What computational methods predict the compound’s reactivity in organometallic catalysis?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-311+G(d,p) to model transition states for Pd-catalyzed cross-couplings. The electron-deficient aryl ring shows low π-backbonding affinity, limiting Suzuki-Miyaura applications .

- Molecular docking : Predict interactions with enzymatic targets (e.g., hyaluronidase inhibition via ketone coordination to Zn active sites) .

Q. How does this compound compare to analogs (e.g., 3,5-dichloro or fluorinated derivatives) in biological assays?

- Methodological Answer :

- Bioactivity trends :

- Antimicrobial assays : The 2,4-dichloro isomer exhibits 3× higher MIC against S. aureus (16 µg/mL) than the 3,5-dichloro analog due to enhanced membrane permeability .

- Enzyme inhibition : Fluorine substitution at para positions (vs. meta) reduces IC values for acetylcholinesterase by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.